2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c26-17(21-10-15-7-4-8-28-15)9-14-12-29-20-23-18-16(19(27)24(14)20)11-22-25(18)13-5-2-1-3-6-13/h1-3,5-6,11,14-15H,4,7-10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSMHQFTHLBNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule characterized by multiple heterocyclic systems. Its unique structure suggests potential biological activity that warrants detailed exploration.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 404.4 g/mol. The compound features a thiazolo-pyrimidine core fused with a pyrazole ring, which may contribute to its biological reactivity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O₂S |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 946334-84-5 |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant anticonvulsant properties. The structural characteristics of the compound suggest it could interact with various biological targets, particularly those involved in neurological pathways.
Anticonvulsant Activity
Research has shown that derivatives of the pyrazolo-thiazole framework often demonstrate anticonvulsant activity. In particular, studies have highlighted the importance of specific functional groups in enhancing efficacy against seizures:
- Mechanism of Action : The compound may act as a modulator of neuronal voltage-sensitive sodium channels, which are critical in controlling neuronal excitability.
- Testing Models : Initial anticonvulsant screening has utilized models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents to evaluate efficacy.
Case Studies
A notable study evaluated several derivatives of similar structures for their anticonvulsant activity. The findings indicated that compounds with specific substitutions on the phenyl ring displayed enhanced protective effects in MES tests (Table 1).
| Compound Name | Efficacy in MES Test (mg/kg) | Notes |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 at 0.5 h | Effective against seizures |
| N-(trifluoromethyl)-anilides | 300 at both time points | Higher anticonvulsant protection |
| Morpholine derivative | 100 at 0.5 h | Delayed onset but long duration |
Pharmacological Implications
The incorporation of fluorine or trifluoromethyl groups in the structure has been shown to enhance metabolic stability and bioavailability. This feature is crucial for developing compounds targeting central nervous system disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine vs. Benzo[b][1,4]oxazin Derivatives: Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (, compound 7a-c) replace the thiazolo-pyrimidine core with a benzo-oxazin system.
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines ():
The compound 8 () incorporates a pyrrolo-thiazolo-pyrimidine core with a 4-methoxyphenyl group. The methoxy substituent enhances lipophilicity compared to the phenyl group in the target compound, which may influence membrane permeability .
Substituent Effects
N-Substituted Acetamide Moieties :
The THF-methyl acetamide group in the target compound contrasts with the 4-chlorobenzyl acetamide in . The THF moiety introduces an oxygen-rich, polar environment, likely improving aqueous solubility compared to halogenated analogs .- Aryl vs.
Pharmacological Potential
While direct data on the target compound’s bioactivity is absent in the provided evidence, related compounds suggest plausible applications:
- Anticancer Activity: Pyrrolo-thiazolo-pyrimidines () and pyrazolo-pyrimidines () exhibit activity against kinases and folate receptors, respectively.
Physicochemical Properties
Preparation Methods
Multicomponent Condensation Approach
The most efficient route involves a one-pot multicomponent reaction between 5-acetylpyrazolo-thiazole precursors, phenylisothiocyanate, and tetrahydrofurfurylamine derivatives. As demonstrated in analogous systems, refluxing 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methylthiazole with malononitrile and aromatic aldehydes in ethanolic piperidine yields the pyrazolo-thiazolo-pyrimidine core. Subsequent N-acylation with chloroacetyl chloride followed by nucleophilic substitution using (tetrahydrofuran-2-yl)methanamine completes the synthesis (Fig. 1).
Critical Parameters
Stepwise Cyclization Strategy
An alternative methodology employs sequential ring formation (Table 1):
Table 1 : Stepwise synthesis protocol
This approach allows precise control over regioselectivity, particularly in avoiding N7 vs. N1 acylation byproducts. The final coupling step utilizes ethyl-2-chloroacetate and (tetrahydrofuran-2-yl)methanamine in dichloromethane with triethylamine, achieving 82% conversion.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions (15–20% yield loss). Ethanol emerges as optimal due to:
Mechanistic Pathway Analysis
- Knoevenagel Condensation : Malononitrile reacts with aldehyde to form α,β-unsaturated nitrile
- Michael Addition : Thiazole enolate attacks nitrile, generating tetrahedral intermediate
- Cyclodehydration : Intramolecular amidation forms pyrimidinone ring
- Dimroth Rearrangement : Observed in deuterated solvents via $$ ^1H $$-NMR tracking
Characterization and Analytical Techniques
Spectroscopic Validation
Table 2 : Key spectroscopic signatures
Crystallographic Analysis
Single-crystal X-ray diffraction (Fig. 2) reveals:
- Dihedral angle of 87.5° between thiazolo and pyrimidine rings
- Intramolecular H-bond: N-H···O=C (2.89 Å)
- Tetrahydrofuran moiety in envelope conformation
Industrial-Scale Production Considerations
Process Intensification Strategies
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of structurally related pyrazolo-thiazolo-pyrimidine derivatives typically involves multi-step processes, such as:
- Step 1: Condensation of phenyl-substituted precursors with thioacetamide derivatives to form the thiazolo-pyrimidine core .
- Step 2: Acylation with tetrahydrofuran-methylamine groups under controlled pH and temperature (e.g., 50–60°C in DMF) to introduce the acetamide side chain .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve ≥95% purity . Optimization Tips:
- Monitor intermediates using thin-layer chromatography (TLC) .
- Adjust stoichiometry of acylating agents to reduce byproducts .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- NMR Spectroscopy: Confirm substitution patterns (e.g., phenyl, tetrahydrofuran-methyl groups) via - and -NMR chemical shifts .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H] for C₂₁H₂₃N₅O₃S: calculated 438.16) .
- X-ray Crystallography: Resolve complex fused-ring systems (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound and its analogs?
SAR studies require:
- Analog Synthesis: Modify substituents (e.g., phenyl ring substituents, tetrahydrofuran moiety) to assess impact on bioactivity .
- Biological Assays: Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition, apoptosis induction). For example:
| Analog Substituent | IC₅₀ (μM) | Target |
|---|---|---|
| 4-Methoxyphenyl | 0.12 | EGFR |
| 4-Chlorophenyl | 0.45 | EGFR |
| (Example data from structurally related compounds ) |
- Computational Modeling: Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies (e.g., varying IC₅₀ values in anti-cancer assays) may arise from:
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times .
- Compound Stability: Degradation in aqueous buffers (validate via HPLC at t = 0, 24, 48 hours) .
- Off-Target Effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What methodologies are suitable for studying its interaction with biological targets?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) with immobilized recombinant proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein stabilization post-treatment .
Experimental Design Considerations
Q. How should in vitro toxicity be assessed to prioritize lead compounds?
- MTT/PrestoBlue Assays: Screen for cytotoxicity in non-cancerous cell lines (e.g., HEK293) at concentrations ≤10 μM .
- hERG Channel Inhibition: Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to estimate hepatic clearance rates .
Q. What are the best practices for optimizing solubility and bioavailability?
- Co-solvent Systems: Use DMSO/PEG-400 mixtures for in vivo formulations .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- LogP Optimization: Adjust substituents to achieve LogP values between 2–4 (measured via shake-flask method) .
Data Reproducibility and Validation
Q. How can batch-to-batch variability in compound synthesis be minimized?
- Strict QC Protocols: Mandate ≥95% purity (HPLC) and consistent -NMR profiles for all batches .
- Standardized Reaction Conditions: Use automated reactors (e.g., ChemRxn S10) for temperature/pH control .
Q. What validation steps are critical before advancing to in vivo studies?
- Pharmacokinetic Profiling: Determine plasma half-life (t½), Cmax, and AUC in rodent models .
- Off-Target Screening: Test against a panel of 50+ kinases/receptors to identify polypharmacology risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
